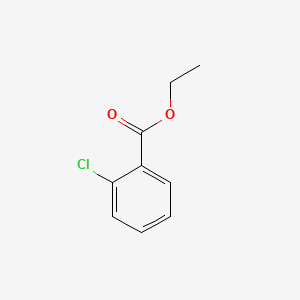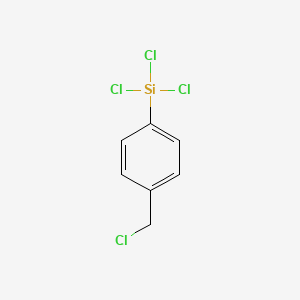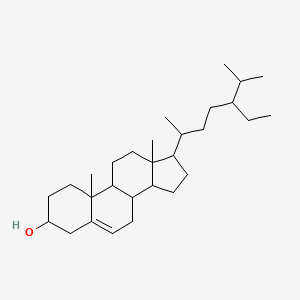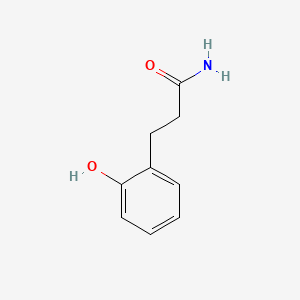
3-(2-Hydroxyphenyl)propanamide
Descripción general
Descripción
3-(2-Hydroxyphenyl)propanamide is a chemical compound with the CAS Number: 22367-76-6 . It has a molecular weight of 165.19 and its IUPAC name is 3-(2-hydroxyphenyl)propanamide . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-(2-Hydroxyphenyl)propanamide involves the reaction of the lithium enolate of acetyl morpholine with a substituted salicylate ester to yield an intermediate salicylacetamide . Another method involves dissolving the compound in acetonitrile, adding potassium carbonate, and then adding tert-butyl 2-bromoisobutyrate. The mixture is stirred at 80°C, and after completion of the reaction, water is added and the resultant mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular formula of 3-(2-Hydroxyphenyl)propanamide is C9H11NO2 . The InChI Code is 1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) .Physical And Chemical Properties Analysis
3-(2-Hydroxyphenyl)propanamide is a solid at room temperature . It has a molecular weight of 165.19 . The compound has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . It has a Log Po/w (iLOGP) of 1.1 .Aplicaciones Científicas De Investigación
Glucocorticoid Receptor Modulation
3-(2-Hydroxyphenyl)propanamide derivatives, specifically 2,2-dimethyl-3,3-diphenyl-propanamides, have been explored as novel glucocorticoid receptor modulators. These compounds exhibit agonist activity in GR-mediated transrepression assays while showing reduced activity in GR-mediated transactivation assays. They demonstrate anti-inflammatory activity comparable to prednisolone with decreased side effects, suggesting potential therapeutic applications in anti-inflammatory treatments (Yang et al., 2010).
Androgen Receptor Modulation
S-1, a member of the selective androgen receptor modulators (SARMs) containing a 3-(2-Hydroxyphenyl)propanamide structure, has been studied for its potential in treating androgen-dependent diseases. Pharmacokinetic and metabolic studies in rats have provided insights into the compound's absorption, clearance, and extensive metabolism, supporting its potential in therapeutic applications (Wu et al., 2006).
Melanin-Specific Theranostic Agents
Derivatives of 3-(2-Hydroxyphenyl)propanamide have been evaluated as melanin-specific theranostic agents for malignant melanoma. Studies show these compounds to be hydrophilic, exhibit good serum stability, and have high binding affinity to melanin, making them promising candidates for melanoma diagnosis and treatment (Chang et al., 2016).
Opioid Receptor Antagonism
Compounds like N-Substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans, which include the 3-(2-Hydroxyphenyl)propanamide structure, have been identified as potent and selective κ opioid receptor antagonists. These compounds are significant in the study of opioid receptor activities and may have implications in developing treatments for opioid-related disorders (Carroll et al., 2006).
Quantum Chemical Studies for Prostate Cancer Treatment
Bicalutamide, a compound incorporating the 3-(2-Hydroxyphenyl)propanamide structure, has been the subject of quantum chemical studies. These studies are crucial for understanding the molecular properties and interaction mechanisms of this drug, widely used in prostate cancer treatment (Otuokere & Amaku, 2015).
Synthesis of Spirofurooxindoles
The synthesis of spirofurooxindoles using 3-(2-Hydroxyphenyl)propanamides has been reported, showcasing the compound's role in facilitating the formation of complex molecular structures. This research contributes to the development of new synthetic pathways in organic chemistry (Sun et al., 2018).
Immunomodulatory Activities
Research on N-aryl-3-(indol-3-yl)propanamides has highlighted the immunosuppressive activities of these compounds, including derivatives of 3-(2-Hydroxyphenyl)propanamide. Such studies are critical in the search for new immunomodulatory drugs (Giraud et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJLLJYEHWTXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176903 | |
| Record name | 2-Hydroxybenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)propanamide | |
CAS RN |
22367-76-6 | |
| Record name | 2-Hydroxybenzenepropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





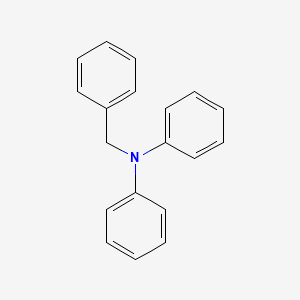


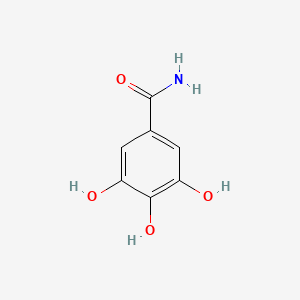
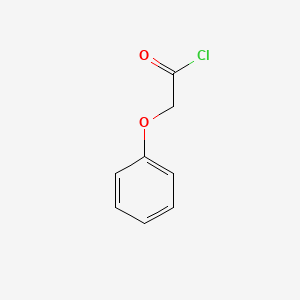
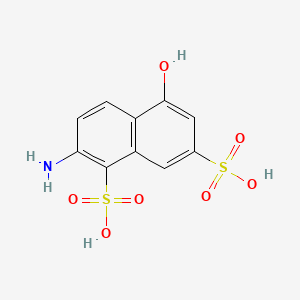
![1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-](/img/structure/B1580942.png)

